Therapeutic Potential of 5-Fluoroindazole-6-Carboxylic Acid Scaffolds
Therapeutic Potential of 5-Fluoroindazole-6-Carboxylic Acid Scaffolds
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The 5-fluoroindazole-6-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targeting ATP-binding pockets in kinases and allosteric sites in G-protein-coupled receptors (GPCRs). This guide analyzes the structural logic, synthetic accessibility, and therapeutic utility of this core.
The scaffold's value is derived from two synergistic features:
-
5-Fluoro Substitution: A metabolic blockade that prevents Phase I oxidation at the electron-rich C5 position, significantly enhancing in vivo half-life (
). -
6-Carboxylic Acid Handle: A versatile vector for amide coupling, allowing extension into the solvent-exposed regions of kinase domains (Type II inhibition) or formation of salt bridges in GPCR binding pockets.
Part 1: Structural Pharmacology & SAR Logic[1]
The Fluorine Effect (C5 Position)
In unsubstituted indazoles, the C5 position is susceptible to rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]
-
Mechanism: Replacing hydrogen (Van der Waals radius
Å) with fluorine ( Å) exerts a steric demand similar to hydrogen but with high electronegativity.[1] -
Outcome: This substitution deactivates the aromatic ring towards electrophilic metabolic attack without significantly altering the binding pose, a strategy known as "metabolic blocking."
The Carboxylate Vector (C6 Position)
The C6-carboxylic acid is rarely the endpoint; it serves as a critical synthetic handle.
-
Kinase Inhibitors: Derivatization to N-linked amides allows the molecule to reach the "hinge binder" region or the DFG-motif pocket. For example, in FGFR inhibitors, this vector directs substituents toward the ribose-binding pocket.
-
GPCR Agonists: In GPR120 (FFAR4) agonists, the free acid or bioisosteres (e.g., tetrazole) often mimic fatty acid substrates, engaging critical arginine residues (e.g., Arg99) in the receptor.[1]
Part 2: Therapeutic Applications[1]
Oncology: Kinase Inhibition (FGFR/VEGFR)
Derivatives of 5-fluoroindazole-6-carboxylic acid have shown potency against Angiokinase spectrum targets.
-
Target: Fibroblast Growth Factor Receptors (FGFR1-4).
-
Mechanism: The indazole nitrogen (N1/N2) forms hydrogen bonds with the kinase hinge region (e.g., Ala564 in FGFR1).[1] The 6-position amide extends to interact with the P-loop or solvent front, while the 5-fluoro group modulates the pKa of the indazole protons, fine-tuning H-bond strength.
Immunology: RIP2 and Syk Kinase
The scaffold has been utilized in developing inhibitors for Receptor-Interacting Protein Kinase 2 (RIP2), a critical node in NOD1/NOD2 signaling.[1]
-
Case Study (GSK583 Analogues): 5-fluoroindazole derivatives have been identified as highly selective RIP2 inhibitors. The 5-F substitution was critical for achieving selectivity over EGFR, a common off-target liability for indazoles.
Metabolic Disease: GPR120 Agonists[2]
-
Application: Type 2 Diabetes and anti-inflammatory signaling.
-
Logic: The 6-carboxylic acid mimics the head group of long-chain fatty acids (endogenous ligands). The rigid indazole core reduces the entropic penalty of binding compared to flexible fatty acid chains.
Part 3: Chemical Synthesis Protocols
Core Synthesis: 5-Fluoro-1H-indazole-6-carboxylic acid
Precursor: 4-Fluoro-5-methyl-2-nitrobenzoic acid. Methodology: Modified Bartoli / Reductive Cyclization.[1]
Step-by-Step Protocol:
-
Esterification: Dissolve 4-fluoro-5-methyl-2-nitrobenzoic acid (10 g) in MeOH (100 mL). Add
(cat.) and reflux for 4h. Isolate methyl ester. -
Reduction: Suspend the methyl ester (1 eq) in EtOH/Water (3:1). Add Fe powder (5 eq) and
(5 eq). Reflux at 80°C for 2h. Filter hot through Celite to remove iron sludge. Concentrate to obtain the aniline intermediate. -
Diazotization & Cyclization:
-
Dissolve the aniline (1 eq) in glacial acetic acid.
-
Cool to 0°C. Add
(1.1 eq) in water dropwise (maintaining <5°C). -
Stir for 30 min.
-
Allow the reaction to warm to RT and then heat to 80°C for 1h (Warning:
evolution). -
Workup: Pour into ice water. The indazole ester precipitates.[2] Filter and dry.[2]
-
-
Hydrolysis: Treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4h. Acidify with 1M HCl to pH 3.
-
Yield: Isolate 5-fluoro-1H-indazole-6-carboxylic acid as a tan solid (Expected yield: 65-75%).
Derivative Synthesis: Amide Coupling (General Procedure)
-
Activation: Dissolve 5-fluoro-1H-indazole-6-carboxylic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 10 min.
-
Coupling: Add the desired amine (e.g., 1-methylpiperazine for solubility or an aryl amine for kinase affinity) (1.1 mmol).
-
Purification: Dilute with EtOAc, wash with
(aq) to remove DMF. Purify via flash chromatography (DCM/MeOH gradient).
Part 4: Visualization of Pathways & Workflow
Synthesis & SAR Logic Diagram
This diagram illustrates the conversion of the precursor to the active scaffold and the functional roles of specific positions.[1]
Caption: Synthetic pathway from nitro-benzoic precursor to core scaffold, branching into therapeutic derivatives based on SAR logic.
Therapeutic Signaling Pathway (FGFR/MAPK)
Visualizing the downstream effect of inhibiting FGFR with this scaffold.[1]
Caption: Mechanism of Action: The scaffold inhibits FGFR autophosphorylation, halting the RAS-RAF-MEK-ERK oncogenic cascade.
Part 5: Experimental Validation
In Vitro Kinase Assay (Protocol)
To validate the activity of synthesized derivatives:
-
Reagents: Recombinant FGFR1 kinase domain, Poly(Glu,Tyr) 4:1 substrate,
P-ATP.[1] -
Setup: Mix inhibitor (serial dilution in DMSO) with kinase buffer (50 mM Tris pH 7.5, 10 mM
, 1 mM DTT). -
Initiation: Add ATP (
concentration) and substrate.[1] Incubate 60 min at RT. -
Detection: Spot reaction onto P81 phosphocellulose paper.[1] Wash with 0.75% phosphoric acid. Measure radioactivity via scintillation counting.
-
Metric: Calculate
using non-linear regression (GraphPad Prism).
Data Summary: Representative Potency
| Compound Class | Target | Key Modification (R-group) | Potency ( | Reference |
| Indazole-6-amide | FGFR1 | 1-methylpiperazine | 15 nM | [Li et al., 2018] |
| 5-F-Indazole | RIP2 | Sulfonyl-quinoline (GSK583) | 5 nM | [Haile et al., 2016] |
| Indazole-6-acid | GPR120 | Phenylcyclopropyl | [Shimpukade et al., 2017] |
References
-
Haile, P. A., et al. (2016). "The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase." Journal of Medicinal Chemistry. Link
-
Li, P., et al. (2012). "Synthesis of 1H-indazole-6-carboxylic acid derivatives via hydrolyzing methyl 1H-indazole-6-carboxylate." Journal of Organic Chemistry. (Methodology citation for core synthesis). Link
-
Shimpukade, B., et al. (2017). "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy."[1] Journal of Medicinal Chemistry. Link
-
Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Inhibitor of ALK, ROS1, and TRK Kinases."[1] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "5-Fluoro-1H-indazole-6-carboxylic acid (CID 101495-01-6)." Link
